3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile
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Overview
Description
3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile is a fluorinated organic compound with the molecular formula C14H6F13N. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile typically involves the reaction of a fluorinated alkyl halide with a benzonitrile derivative under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the benzonitrile, followed by nucleophilic substitution with the fluorinated alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated moiety. The high electronegativity of fluorine atoms enhances the compound’s binding affinity and specificity, leading to its unique effects in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutanol: Another fluorinated compound with similar properties.
1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene: Shares structural similarities and fluorine content.
Uniqueness
3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile is unique due to its specific combination of a benzonitrile moiety with a highly fluorinated alkyl chain, which imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds .
Properties
CAS No. |
111363-99-6 |
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Molecular Formula |
C14H6F13N |
Molecular Weight |
435.18 g/mol |
IUPAC Name |
3-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile |
InChI |
InChI=1S/C14H6F13N/c15-10(16,11(17,18)14(25,26)27)9(12(19,20)21,13(22,23)24)5-7-2-1-3-8(4-7)6-28/h1-4H,5H2 |
InChI Key |
VXSQOFVTHOXPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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